Diosmetinidin chloride
Overview
Description
Diosmetinidin chloride, also known as 2-(3-hydroxy-4-methoxyphenyl)chromenylium-5,7-diol chloride, is a 3-deoxyanthocyanidin . It is a type of flavonoid and its chemical formula is C16H13O5+ (Cl−) . It is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C16H13ClO5 . Its molar mass is 320.72 g/mol . The structure can be represented by the SMILES notation: COC1=C (C=C (C=C1)C2= [O+]C3=CC (=CC (=C3C=C2)O)O)O. [Cl-] .Physical and Chemical Properties Analysis
This compound is a powder . It has a molar mass of 320.72 g/mol . The compound is stable under standard conditions (at 25 °C [77 °F], 100 kPa) .Scientific Research Applications
Antioxidant and Cellular Protection
Diosmetin exhibits notable intracellular antioxidant activities, offering protection against oxidative stress. It has demonstrated effectiveness in preventing erythrocyte hemolysis and plasma oxidation caused by specific oxidative stress inducers, attributing to its ability to inhibit reactive oxygen species generation and restore antioxidant enzyme activities. Consequently, it supports both enzymatic and nonenzymatic cellular defense systems against oxidative damage (Liao et al., 2014).
Vasodilatory Effects
Diosmetin has been identified to induce vasodilation in porcine coronary arteries, suggesting potential anti-hypertensive and vasorelaxant effects. Its mechanism involves the modulation of potassium channels and calcium-induced contractile pathways, possibly through inhibition of protein kinase C. This indicates its significant role in vascular relaxation and blood pressure regulation (Ahmad et al., 2020).
Modulation of Drug Pharmacokinetics
Diosmetin, along with other polyphenolic compounds, can form complexes with serum albumin and inhibit cytochrome P450 enzymes. This capability suggests a potential for diosmetin to interfere with drug metabolism and transport, emphasizing the need for consideration when combining diosmetin or its sources with other pharmacological agents (Poór et al., 2018).
Antihypertensive Potential
The antihypertensive potential of diosmetin has been validated through various studies, showing its effectiveness in reducing mean arterial pressure and heart rate, especially in hypertensive models. Diosmetin's mechanism involves muscarinic receptors and calcium antagonistic effects, suggesting its promising role in antihypertensive therapy (Ahmad et al., 2022; Meephat et al., 2021).
Antinociceptive Activity
Diosmetin has been found to have antinociceptive properties, offering pain relief without inducing significant adverse effects. It acts as an antagonist to the transient receptor potential vanilloid 1, contributing to its analgesic effects in various pain models (Adamante et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that diosmetinidin is a 3-deoxyanthocyanidin , a type of natural phenolic compound. These compounds are known for their antioxidant, anti-inflammatory, and anticancer properties .
Result of Action
Given its potential antioxidant, anti-inflammatory, and anticancer properties
Biochemical Analysis
Biochemical Properties
Diosmetinidin chloride is known to interact with various biomolecules. It has been reported to inhibit CD38, a type of enzyme
Cellular Effects
Diosmetin, a related compound, has been reported to inhibit cell growth and proliferation by regulating the cell cycle and lipid metabolism pathway in hepatocellular carcinoma
Molecular Mechanism
Diosmetin, a related compound, has been reported to interact with xanthine oxidase (XOD), a key enzyme catalyzing xanthine to uric acid
Properties
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)chromenylium-5,7-diol;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5.ClH/c1-20-15-4-2-9(6-13(15)19)14-5-3-11-12(18)7-10(17)8-16(11)21-14;/h2-8H,1H3,(H2-,17,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTYCUBGMFGOAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564605 | |
Record name | Diosmetinidin chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64670-94-6 | |
Record name | 1-Benzopyrylium, 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64670-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diosmetinidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064670946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diosmetinidin chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIOSMETINIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL562AJ8JY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.